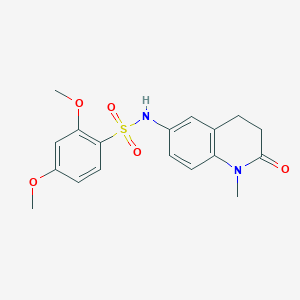

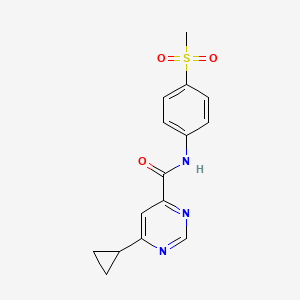

![molecular formula C18H11Cl3N4O2S B2735827 2-[(4-Chlorobenzyl)thio]-4-({[(2,6-dichloroisonicotinoyl)oxy]imino}methyl)pyrimidine CAS No. 263755-78-8](/img/structure/B2735827.png)

2-[(4-Chlorobenzyl)thio]-4-({[(2,6-dichloroisonicotinoyl)oxy]imino}methyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Reactions

- The compound is part of a class of compounds known for various reactions, including methylation, acylation, and synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, as found in the study of Biginelli-compounds (Kappe & Roschger, 1989).

Electronic and Nonlinear Optical Properties

- It's related to phenyl pyrimidine derivatives with significant potential in nonlinear optics (NLO) fields, as demonstrated through Density Functional Theory (DFT) calculations and experimental data alignment (Hussain et al., 2020).

Synthesis for Antitumor Activity

- Synthesis of similar pyrimidine derivatives has shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase, indicating significant activity against certain cancers (Grivsky et al., 1980).

Synthesis and Pharmacological Activity

- Pyrimidine derivatives are vital in biological processes, being found in nucleic acids, vitamins, coenzymes, and marine microorganisms. They have considerable therapeutic potential, showing antimicrobial activities in some cases (Chandak Shilpa et al., 2012).

Potentiation by Inhibition of Drug Degradation

- Some pyrimidine derivatives have been studied for their potential to potentiate other drugs by inhibiting metabolic degradation, thus enhancing their efficacy (Elion et al., 1963).

Molecular and Electronic Structure

- Studies on molecular and electronic structures of pyrimidine derivatives have shown that these compounds possess a degree of conformational flexibility, important for their biological activities (Shishkin & Antonov, 1996).

Sequential Functionalization in Medicinal Chemistry

- The sequential functionalization of pyrimidine derivatives is crucial in medicinal chemistry, leading to the development of compounds with potential therapeutic applications (Deng & Mani, 2006).

Biological Evaluation of Pyrimidine Derivatives

- Pyrimidine derivatives have been evaluated for various biological activities, including cytotoxic, antibacterial, and antimicrobial effects, indicating their broad potential in pharmaceutical applications (Fathalla et al., 2006).

Propiedades

IUPAC Name |

[(E)-[2-[(4-chlorophenyl)methylsulfanyl]pyrimidin-4-yl]methylideneamino] 2,6-dichloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl3N4O2S/c19-13-3-1-11(2-4-13)10-28-18-22-6-5-14(24-18)9-23-27-17(26)12-7-15(20)25-16(21)8-12/h1-9H,10H2/b23-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIXIVCKJURNDY-NUGSKGIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=CC(=N2)C=NOC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CSC2=NC=CC(=N2)/C=N/OC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Chlorobenzyl)thio)pyrimidine-4-carbaldehyde O-(2,6-dichloroisonicotinoyl) oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

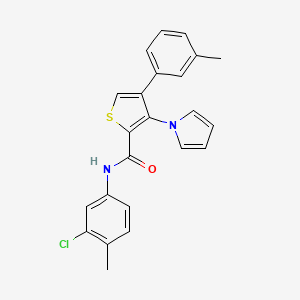

![N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2735746.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2735747.png)

![(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid](/img/structure/B2735755.png)

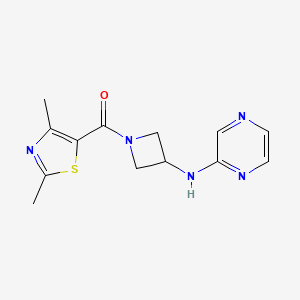

![5-chloro-N-[(4-chlorophenyl)(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2735759.png)

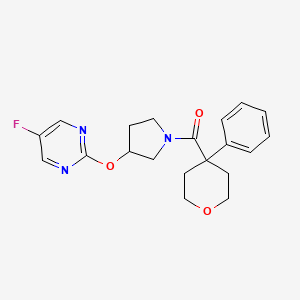

![N-[[1-[(3-Fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-ynamide](/img/structure/B2735761.png)

![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/no-structure.png)